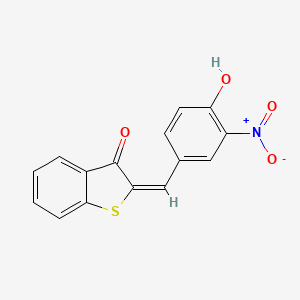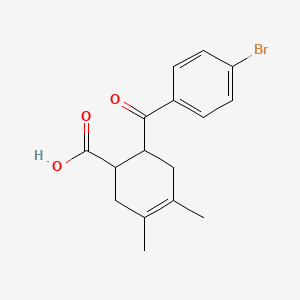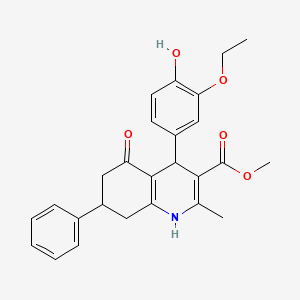![molecular formula C18H27N3O3S B5184401 N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5184401.png)
N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, also known as CSPB, is a chemical compound that has been widely studied for its potential applications in scientific research. CSPB is a potent inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell growth, proliferation, and differentiation.
Mécanisme D'action
N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide acts as a competitive inhibitor of CK2, binding to the ATP-binding site of the enzyme and preventing its phosphorylation activity. This inhibition leads to the dephosphorylation of CK2 substrates, which can result in the induction of apoptosis and the inhibition of cell proliferation and migration.
Biochemical and Physiological Effects:
N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of CK2 activity, the induction of apoptosis in cancer cells, and the inhibition of cell proliferation and migration. Additionally, N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is its potent inhibition of CK2, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. Additionally, N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been shown to have low toxicity in vitro and in vivo, making it a relatively safe compound to work with. However, one limitation of N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research on N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the exploration of its potential therapeutic applications in various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide and its effects on various cellular processes.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide involves several steps, starting with the reaction of 4-methyl-1-piperazine with 4-chlorobenzoyl chloride to form 4-methyl-1-piperazinyl-4'-chlorobenzophenone. This intermediate is then reacted with cyclohexylamine to form N-cyclohexyl-4-methyl-1-piperazinyl-4'-chlorobenzophenone, which is further reacted with sodium sulfonate to form N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide. The overall yield of this synthesis method is approximately 20%, and the purity of the final product is greater than 98%.
Applications De Recherche Scientifique
N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. CK2 is overexpressed in many types of cancer, and its inhibition by N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. Additionally, N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
N-cyclohexyl-3-(4-methylpiperazin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-20-10-12-21(13-11-20)25(23,24)17-9-5-6-15(14-17)18(22)19-16-7-3-2-4-8-16/h5-6,9,14,16H,2-4,7-8,10-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPYQEZDZSTKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5184333.png)

![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5184341.png)
![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5184350.png)
![5-[5-(isopropoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-N-propyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5184357.png)
![2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5184360.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184364.png)

![2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide](/img/structure/B5184386.png)
![2-(3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5184394.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide](/img/structure/B5184402.png)
![1-(2-fluorobenzyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5184405.png)

